molecular formula C18H22FN5O2 B2725064 8-sec-Butylamino-7-(4-fluoro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione CAS No. 333752-50-4

8-sec-Butylamino-7-(4-fluoro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B2725064
CAS No.: 333752-50-4
M. Wt: 359.405
InChI Key: KZZDZDBAJIZPCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-sec-Butylamino-7-(4-fluoro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione is a synthetic compound belonging to the purine class of molecules. Purines are heterocyclic aromatic organic compounds, which are significant in various biological processes. This particular compound is characterized by its unique structure, which includes a butylamino group, a fluorobenzyl group, and two methyl groups attached to a purine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-sec-Butylamino-7-(4-fluoro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Alkylation: The purine core is alkylated using sec-butylamine under basic conditions to introduce the butylamino group.

    Benzylation: The 7-position of the purine is then benzylated using 4-fluorobenzyl chloride in the presence of a suitable base, such as potassium carbonate.

    Methylation: Finally, the 1,3-positions are methylated using methyl iodide in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing automated systems for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butylamino group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the fluorobenzyl group, potentially reducing the fluorine atom to a hydrogen atom.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the purine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with hydrogen replacing the fluorine atom.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, 8-sec-Butylamino-7-(4-fluoro-benzyl)-1,3-dimethyl-3,

Properties

IUPAC Name

8-(butan-2-ylamino)-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN5O2/c1-5-11(2)20-17-21-15-14(16(25)23(4)18(26)22(15)3)24(17)10-12-6-8-13(19)9-7-12/h6-9,11H,5,10H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZDZDBAJIZPCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=NC2=C(N1CC3=CC=C(C=C3)F)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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